molecular formula C10H12FIN2O2 B1439783 (4-Fluoro-3-iodo-pyridin-2-yl)-carbamic acid tert-butyl ester CAS No. 1237535-77-1

(4-Fluoro-3-iodo-pyridin-2-yl)-carbamic acid tert-butyl ester

Cat. No. B1439783
M. Wt: 338.12 g/mol
InChI Key: PUWIRYZSDQKVII-UHFFFAOYSA-N
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Description

(4-Fluoro-3-iodo-pyridin-2-yl)-carbamic acid tert-butyl ester, abbreviated as 4-FIPE, is an organic compound that has been studied extensively in the scientific community due to its potential applications in various areas of research. 4-FIPE is an ester of the carbamic acid and tert-butyl alcohol, and is composed of a pyridine ring with an iodine and fluorine substituent. Its structure is highly stable and is not easily susceptible to hydrolysis or oxidation, making it an ideal compound for use in a variety of research experiments.

Scientific Research Applications

Synthesis and Crystallographic Analysis

The compound "(4-Fluoro-3-iodo-pyridin-2-yl)-carbamic acid tert-butyl ester" has been a subject of interest in the field of synthetic chemistry and crystallography. For instance, related compounds like tert-butyl esters of N-protected amino acids have been synthesized using tert-butyl fluorocarbonate (Boc-F) under mild conditions, indicating the potential of tert-butyl esters in synthetic applications (Loffet et al., 1989). Similarly, derivatives like the (9-Ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester have been synthesized and characterized, with their crystal structure analyzed through X-ray diffraction, highlighting the importance of these compounds in crystallography studies (Kant et al., 2015).

Applications in Synthesis and Pharmacology

Tert-butyl esters are also involved in various synthesis processes and have potential pharmacological applications. The synthesis and evaluation of fluoroethenyl-GABA derivatives, including tert-butyl ester derivatives, as GABA-T inhibitors have been reported, demonstrating the role of such compounds in medicinal chemistry (Kolb et al., 1987). Moreover, the diastereoselective intramolecular α-amidoalkylation reactions of L-DOPA derivatives, involving tert-butyl ester compounds, underscore the significance of these esters in the asymmetric synthesis of complex organic structures (Garcia et al., 2006).

properties

IUPAC Name

tert-butyl N-(4-fluoro-3-iodopyridin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FIN2O2/c1-10(2,3)16-9(15)14-8-7(12)6(11)4-5-13-8/h4-5H,1-3H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUWIRYZSDQKVII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=CC(=C1I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FIN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001194840
Record name 1,1-Dimethylethyl N-(4-fluoro-3-iodo-2-pyridinyl)carbamate
Source EPA DSSTox
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Molecular Weight

338.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Fluoro-3-iodo-pyridin-2-yl)-carbamic acid tert-butyl ester

CAS RN

1237535-77-1
Record name 1,1-Dimethylethyl N-(4-fluoro-3-iodo-2-pyridinyl)carbamate
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URL https://commonchemistry.cas.org/detail?cas_rn=1237535-77-1
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Record name 1,1-Dimethylethyl N-(4-fluoro-3-iodo-2-pyridinyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001194840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(4-fluoro-3-iodopyridin-2-yl)carbamate
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Synthesis routes and methods

Procedure details

An oven-dried 3-neck round bottom flask equipped with an overhead stirrer, temperature probe, and addition funnel was charged with tert-butyl (4-fluoropyridin-2-yl)carbamate (Int-26, 31.8 g, 150 mmol), TMEDA (56.6 mL, 375 mmol) and THF (200 mL). The solution was cooled to −78° C. and a solution of n-butyllithium (2.50 M in hexane, 150 mL, 375 mmol) was added dropwise such that the reaction mixture temperature remained below −70° C. Upon completion of addition, the reaction mixture was stirred at −78° C. for 1 h, and a solution of I2 (95.2 g, 375 mmol) in THF (160 mL) was added via addition funnel. The addition was again controlled to keep the reaction mixture temperature below −70° C., and the resulting mixture was stirred at −78° C. for 1 h. A solution of NaHSO3 (61 g, 580 mmol) in water (200 mL) was added to the reaction mixture as it warmed to room temperature. Ethyl acetate was added and the biphasic mixture was stirred at room temperature for 1 h. Water (500 mL) was added and the phases were separated. The aqueous phase was extracted with EtOAc (3×400 mL); the organic phases were combined, dried over magnesium sulfate, filtered and concentrated to give an off-white solid. This solid was suspended in methylene chloride (50 mL) and the solid was isolated by suction filtration and washed with a minimum of methylene chloride. The filtrate was concentrated and filtered to give a second crop of product. The solids were combined and dried under vacuum to give tert-butyl (4-fluoro-3-iodopyridin-2-yl)carbamate as a white solid (45.63 g, 86% yield). LC-MS: (FA) ES+ 339. 1H NMR (400 MHz, d6-DMSO) δ ppm 9.47 (s, 1H), 8.32 (dd, J=8.9, 5.5 Hz, 1H), 7.18 (dd, J=7.2, 5.5 Hz, 1H), 1.44 (s, 9H).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
31.8 g
Type
reactant
Reaction Step Two
Name
Quantity
56.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three
Name
Quantity
95.2 g
Type
reactant
Reaction Step Four
Name
Quantity
160 mL
Type
solvent
Reaction Step Four
Quantity
61 g
Type
reactant
Reaction Step Five
Name
Quantity
200 mL
Type
solvent
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Six
Name
Quantity
500 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Fluoro-3-iodo-pyridin-2-yl)-carbamic acid tert-butyl ester
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(4-Fluoro-3-iodo-pyridin-2-yl)-carbamic acid tert-butyl ester
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(4-Fluoro-3-iodo-pyridin-2-yl)-carbamic acid tert-butyl ester
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(4-Fluoro-3-iodo-pyridin-2-yl)-carbamic acid tert-butyl ester

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